Tubeimoside I (TBMS1), also referred to as tubeimoside A, is a triterpenoid saponin predominantly isolated from Bolbostemma paniculatum (Maxim.) Franquet (Cucurbitaceae), known in traditional Chinese medicine (TCM) as Bolbostemmatis Rhizoma. Historically documented in Ben-Cao-Zheng-Yao, this herb was employed for detoxification, dispersing nodules, and reducing swelling in conditions such as mastitis, scrofula, and phlegmatic nodules [1]. The tubers of B. paniculatum have been utilized in regions like Sichuan and Shanxi for treating esophageal and gastric cancers, with TBMS1 identified as a major bioactive constituent (concentrations: 14.96 mg/g in raw herb) [1] [5]. The compound’s macrocyclic structure and stability facilitated its integration into TCM formulations like Ruzengning capsules (8.97 mg/g) and Jibei Xiaozhong capsules (6.90 mg/g), underscoring its therapeutic legacy [1].
Triterpenoid saponins represent a structurally diverse class of natural products with demonstrated antitumor potential. TBMS1 exemplifies this through its multifaceted bioactivity:
Table 1: Antitumor Activities of Tubeimoside I Across Cancer Types
| Cancer Type | Cell Lines/Models | Key Mechanisms | Experimental Setup |
|---|---|---|---|
| Non-Small Cell Lung Cancer | NCI-H1299, NCI-H1975 | ↑ miR-126-5p → ↓ VEGF-A/VEGFR2/ERK; Lysosomal-mitochondrial crosstalk → ROS accumulation | In vitro/in vivo [3] [8] |
| Glioblastoma | U87, LN229 xenografts | ↓ MET proto-oncogene via ubiquitin degradation | In vitro/in vivo [5] |
| Liver Cancer | MHCC97-H, SNU-449 | ↑ TNFAIP3 → Inactivation of NF-κB pathway | In vitro/in vivo [10] |
| Colorectal Cancer | SW480, HCT116 | Macropinocytosis induction → Methuosis; ↓ Wnt/β-catenin | In vitro [9] |
Despite promising preclinical data, critical knowledge gaps persist:
Table 2: Key Research Gaps and Proposed Investigative Directions
| Research Gap | Specific Knowledge Deficits | Proposed Research Actions |
|---|---|---|
| Bioavailability & Delivery | Degradation in GI tract; Low solubility | Develop nanoparticle/liposome carriers; Prodrug synthesis |
| Tumor Microenvironment Interactions | Effects on cancer-associated fibroblasts; Immune evasion | Co-culture models; Syngeneic tumor studies |
| Clinical Translation | Human pharmacokinetics; Safety thresholds | Phase 0 microdosing studies; Biomarker validation |
| Combination Therapies | Synergy with immune checkpoint inhibitors | Transcriptomic screening (e.g., RNA-seq of treated tumors) |
CAS No.: 172886-23-6
CAS No.:
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8